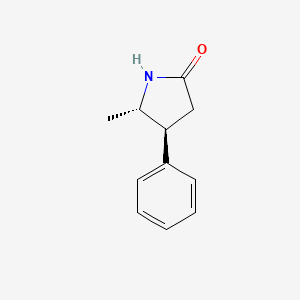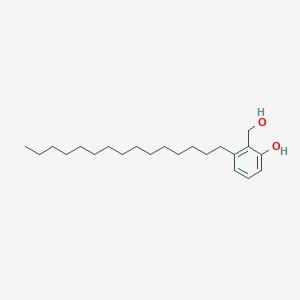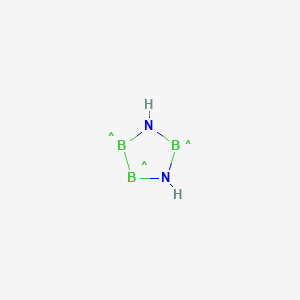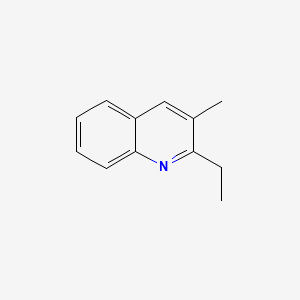![molecular formula C17H16Cl2N2O2 B14684223 2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide CAS No. 35372-54-4](/img/structure/B14684223.png)
2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide is an organic compound with a complex structure that includes dichlorobenzamide and isopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 2,6-dichlorobenzoyl chloride with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting product is then reacted with an amine, such as aniline, to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzamide: Shares the dichlorobenzamide core but lacks the isopropylphenyl group.
N-(4-Isopropylphenyl)benzamide: Contains the isopropylphenyl group but lacks the dichlorobenzamide core.
Uniqueness
2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide is unique due to the combination of its dichlorobenzamide and isopropylphenyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
35372-54-4 |
|---|---|
Molecular Formula |
C17H16Cl2N2O2 |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[(4-propan-2-ylphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-10(2)11-6-8-12(9-7-11)20-17(23)21-16(22)15-13(18)4-3-5-14(15)19/h3-10H,1-2H3,(H2,20,21,22,23) |
InChI Key |
HPFRQHPUMNFFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


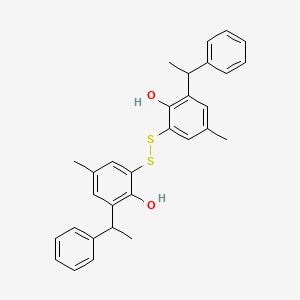
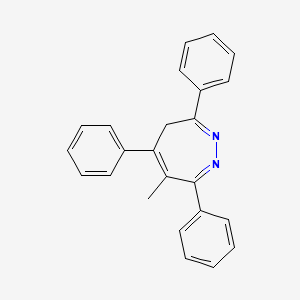
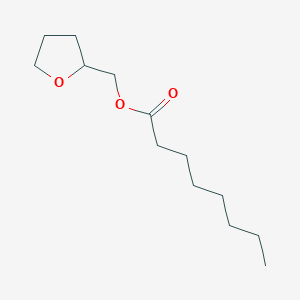
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
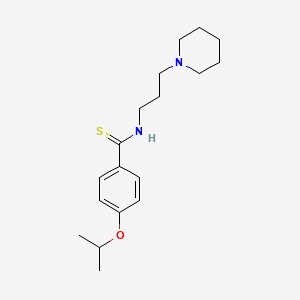
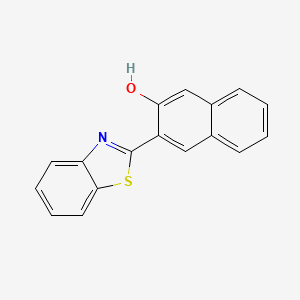
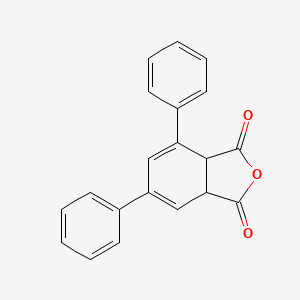
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)
